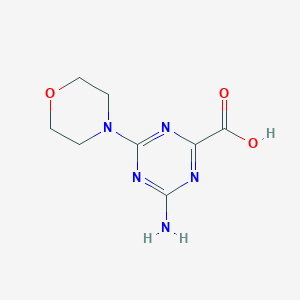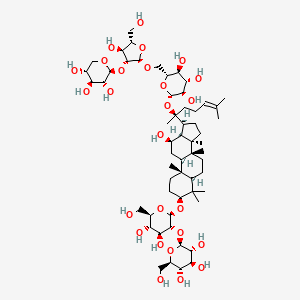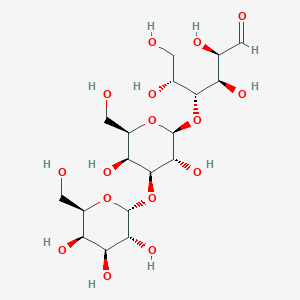![molecular formula C10H15NO4 B1448061 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid CAS No. 1375303-94-8](/img/structure/B1448061.png)
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid
Übersicht
Beschreibung
2-(1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene)acetic acid (TBACA) is a carboxylic acid that is used in a variety of scientific research applications. It is a versatile molecule that is highly reactive and can be used in a variety of organic synthesis reactions. TBACA is a chiral molecule that has unique properties that make it useful for a variety of research purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Amino Acid Derivatives
A study describes a straightforward synthetic route for preparing heterocyclic amino acid derivatives with azetidine rings, including 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid. This process involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction and aza-Michael addition, resulting in functionalized 3-substituted 3-(acetoxymethyl)azetidines. The final structures were confirmed using NMR spectroscopy and HRMS investigations (Gudelis et al., 2023).
Development of Novel 1,3-Selenazole
A newly functionalized heterocyclic amino acid, namely Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, was synthesized via [3+2] cycloaddition. Its structure was verified using comprehensive NMR spectroscopy, HRMS, and elemental analysis, representing another scientific application of this compound (Dzedulionytė et al., 2021).
Catalysis and Reaction Mechanisms
Novel Azetidine and Oxetane Spirocycles Synthesis
A study highlights the use of silver-catalyzed 1,3-dipolar cycloaddition reactions to generate azetidine-containing spirocycles. This method utilized methyl 2-(azetidine-3 ylidene)acetate as a dipolarophile, indicating its utility in complex chemical synthesis (Jones et al., 2016).
Modular Synthesis of Azetidines via Strain-Release-Driven Homologation
The study presents a method for the modular construction of azetidines, leveraging the high ring strain associated with azabicyclo[1.1.0]butane. This process includes the generation of azabicyclo[1.1.0]butyl lithium, trapping with a boronic ester, and subsequent reactions to produce azetidinyl boronic esters. The methodology was notably applied to the synthesis of the azetidine-containing pharmaceutical, cobimetinib (Fawcett et al., 2019).
Medicinal Chemistry and Drug Development
Synthesis of Azetidine-Containing Pharmaceutical Compounds
A paper discusses the preparation of protected 3-haloazetidines, serving as versatile building blocks in medicinal chemistry. These intermediates were used to prepare high-value azetidine-3-carboxylic acid derivatives, including novel synthesis of specific azetidine-3-carboxylic acids, demonstrating the compound's relevance in drug synthesis and design (Ji et al., 2018).
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h4H,5-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWIJLITMLESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)

![(2R)-4-[(2R)-2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B1447982.png)




![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
![1-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)piperidine](/img/structure/B1447994.png)



